

(S)-4-Benzyl-2-oxazolidinone molecular formula

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Compound of Interest

Compound Name: **3-Benzylloxazolidine**

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An In-depth Technical Guide to (S)-4-Benzyl-2-oxazolidinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral auxiliary, (S)-4-Benzyl-2-oxazolidinone, a cornerstone in modern asymmetric synthesis. Its molecular formula is $C_{10}H_{11}NO_2$ ^{[1][2][3][4][5][6][7]}. This document details its chemical and physical properties, provides an experimental protocol for its application in asymmetric synthesis, and illustrates a key reaction pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for (S)-4-Benzyl-2-oxazolidinone, facilitating easy reference and comparison.

Property	Value	Citations
Molecular Formula	C ₁₀ H ₁₁ NO ₂	[1][2][3][4][5][6][7]
Molecular Weight	177.20 g/mol	[1][2][3][4][5][6]
Appearance	White to light yellow crystalline powder	[3][7][8]
Melting Point	86-88 °C	[3][6][8][9]
Boiling Point	398.8 °C at 760 mmHg	[3]
Solubility	Insoluble in water; slightly soluble in chloroform and methanol.	[3][8]
Optical Rotation	[α] _{20/D} -63° (c = 1 in chloroform)	[6][9]
CAS Number	90719-32-7	[1][3][4][5][6]

Core Application: Asymmetric Synthesis

(S)-4-Benzyl-2-oxazolidinone is widely employed as a chiral auxiliary to induce stereoselectivity in a variety of chemical transformations, including alkylations, aldol reactions, and acylations[5][7][9]. The bulky benzyl group effectively shields one face of the enolate derived from the N-acylated auxiliary, directing the approach of electrophiles to the opposite face. This steric hindrance leads to the formation of a specific diastereomer with high selectivity.

Experimental Protocol: Asymmetric Aldol Reaction

This protocol details a typical Evans asymmetric aldol reaction using (S)-4-Benzyl-2-oxazolidinone as the chiral auxiliary.

1. N-Acylation of (S)-4-Benzyl-2-oxazolidinone:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add (S)-4-benzyl-2-oxazolidinone (1.0 equivalent) and dissolve it in anhydrous tetrahydrofuran (THF).

- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (n-BuLi) (1.05 equivalents) dropwise.
- Stir the mixture at -78 °C for 30 minutes.
- Add propionyl chloride (1.1 equivalents) dropwise to the reaction mixture.
- Stir at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extract the product with ethyl acetate.

2. Diastereoselective Aldol Addition:

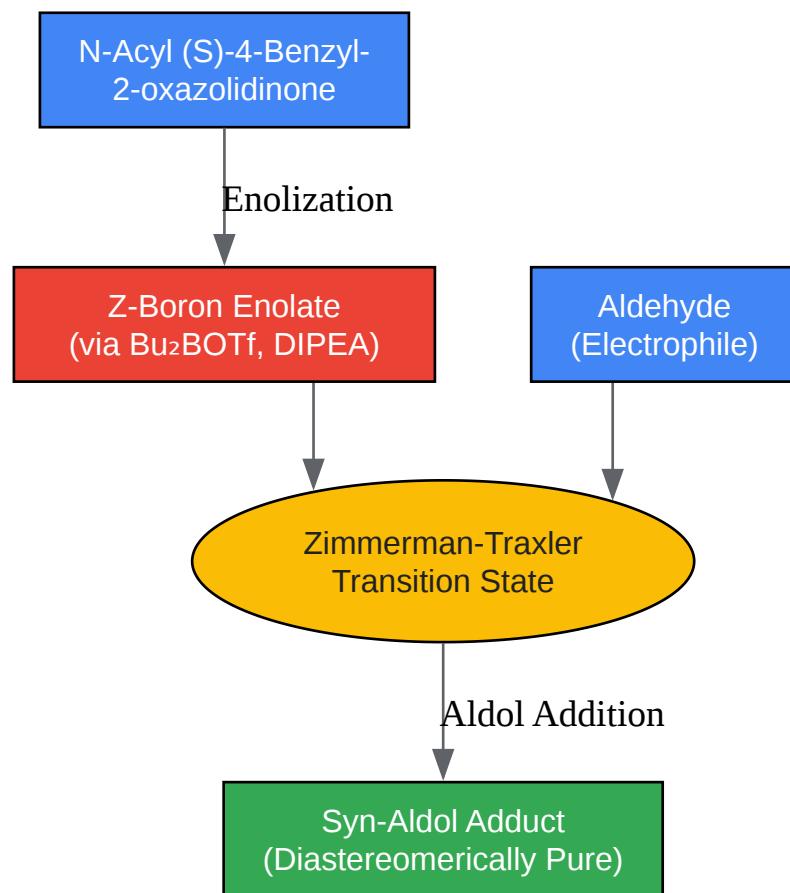
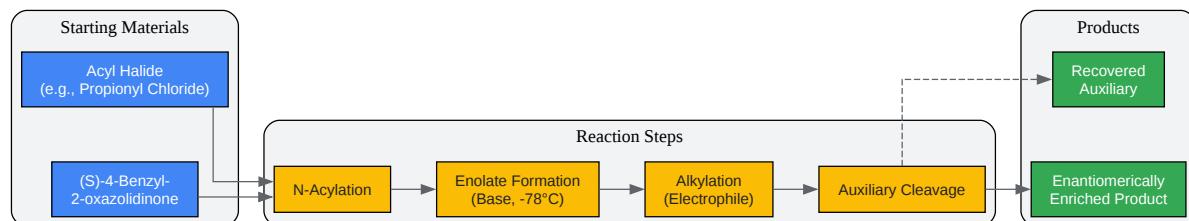
- In a separate flame-dried flask under an inert atmosphere, dissolve the N-propionyl oxazolidinone (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂).
- Cool the solution to -78 °C.
- Add dibutylboron triflate (Bu₂BOTf) (1.1 equivalents) dropwise, followed by the dropwise addition of diisopropylethylamine (DIPEA) (1.2 equivalents).
- Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to facilitate the formation of the boron enolate.
- Cool the solution back down to -78 °C.
- Add the desired aldehyde (e.g., isobutyraldehyde, 1.5 equivalents) dropwise.
- Stir the reaction at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

3. Auxiliary Cleavage:

- Quench the reaction at 0 °C by sequentially adding a pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.
- Stir the mixture vigorously for 1 hour at 0 °C.
- Remove the organic solvents under reduced pressure.
- Extract the aqueous residue with dichloromethane.
- The combined organic layers are then washed with saturated aqueous sodium bicarbonate (NaHCO_3) solution and brine.

Visualizations

The following diagrams illustrate key conceptual and experimental workflows related to the use of (S)-4-Benzyl-2-oxazolidinone.



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